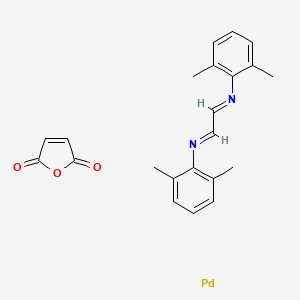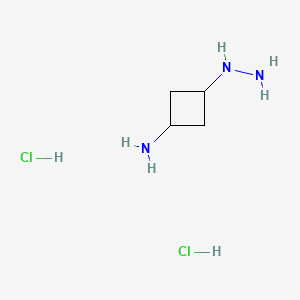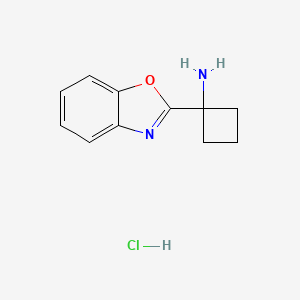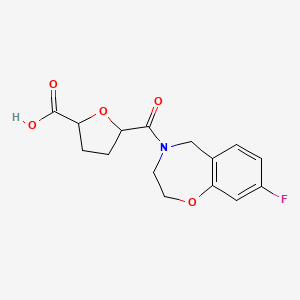
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylicacid,Mixtureofdiastereomers
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid, mixture of diastereomers, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorinated benzoxazepine ring fused with an oxolane carboxylic acid moiety. The presence of fluorine and the specific arrangement of atoms contribute to its distinctive chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Benzoxazepine Ring: The initial step involves the cyclization of an appropriate precursor to form the benzoxazepine ring. This can be achieved through a condensation reaction between an ortho-fluoroaniline and a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Oxolane Moiety: The next step involves the introduction of the oxolane ring through a nucleophilic substitution reaction. This can be accomplished by reacting the benzoxazepine intermediate with an oxolane derivative in the presence of a strong base.
Carboxylation: The final step involves the carboxylation of the oxolane ring to introduce the carboxylic acid functionality. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated purification systems to streamline the process and reduce production costs.
化学反応の分析
Types of Reactions
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazepine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule, such as reducing the carboxylic acid to an alcohol.
Substitution: The fluorine atom in the benzoxazepine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
科学的研究の応用
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibition and receptor binding due to its unique structure and reactivity.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s binding affinity to certain enzymes and receptors, leading to inhibition or activation of these targets. The benzoxazepine ring structure allows for selective binding to biological macromolecules, while the oxolane carboxylic acid moiety contributes to the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
8-fluoro-2,3,4,5-tetrahydro-1,4-benzodiazepine: This compound shares the benzoxazepine ring structure but lacks the oxolane carboxylic acid moiety.
3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine: This compound contains a fluorinated ring structure but differs in the overall molecular framework.
Uniqueness
5-(8-fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid is unique due to its combination of a fluorinated benzoxazepine ring and an oxolane carboxylic acid moiety. This unique structure imparts distinct chemical properties, such as enhanced stability, reactivity, and binding affinity, making it valuable for various scientific and industrial applications.
特性
IUPAC Name |
5-(8-fluoro-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl)oxolane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO5/c16-10-2-1-9-8-17(5-6-21-13(9)7-10)14(18)11-3-4-12(22-11)15(19)20/h1-2,7,11-12H,3-6,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMOGZILRHERKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)N2CCOC3=C(C2)C=CC(=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.29 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
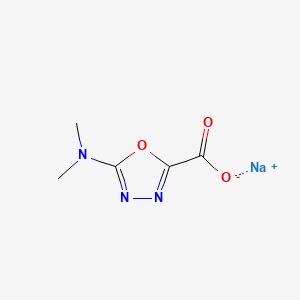
![2-{4-[4-(2-chloro-1,3-thiazol-4-yl)butyl]phenyl}aceticacid](/img/structure/B6607056.png)
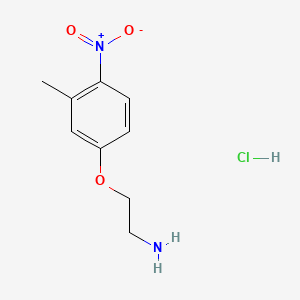
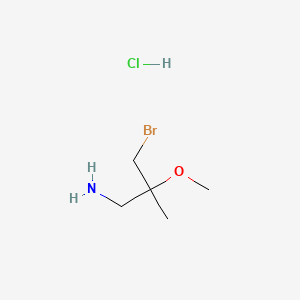
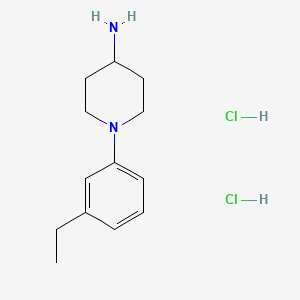

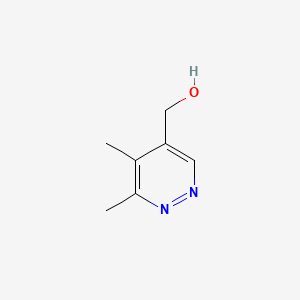
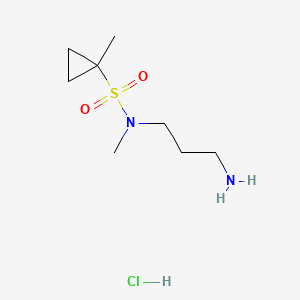
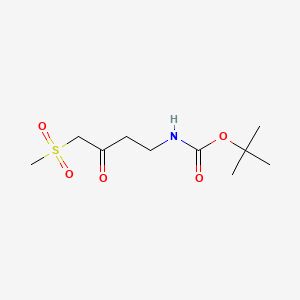
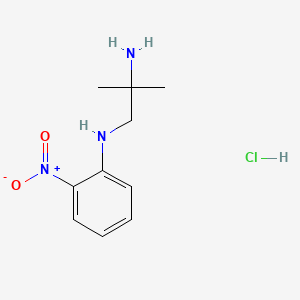
![(4s)-1-[(tert-butoxy)carbonyl]-6-methyl-1-azaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B6607130.png)
